molecular formula C9H13ClN2O B1520821 3-(2-Aminoethyl)benzamide hydrochloride CAS No. 1240528-99-7

3-(2-Aminoethyl)benzamide hydrochloride

Cat. No. B1520821
M. Wt: 200.66 g/mol
InChI Key: ATEHRLLCGOTYQB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 3-(2-Aminoethyl)benzamide hydrochloride is 200.66 g/mol. The InChI code is 1S/C9H12N2O.ClH/c10-5-4-7-2-1-3-8 (6-7)9 (11)12;/h1-3,6H,4-5,10H2, (H2,11,12);1H .


Physical And Chemical Properties Analysis

3-(2-Aminoethyl)benzamide hydrochloride is a powder with a melting point of 220-225°C . It has a molecular weight of 200.67 g/mol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mobinikhaledi et al. (2006) focused on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides and testing their microbiological activity against various bacteria. This work demonstrates the potential of benzamide derivatives in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).

Catalysis and Synthesis

Zhang et al. (2016) reported on the C-H amidation/cyclization of benzamides facilitated by cesium carboxylate, leading to the efficient and regioselective synthesis of quinazoline-2,4(1H,3H)-diones. This highlights the role of benzamide derivatives in facilitating complex organic syntheses (Zhang, Wang, Hu, Yu, Deng, Li, & Lu, 2016).

Antioxidant Activity Studies

Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, highlighting their potential as powerful antioxidants for scavenging free radicals. This study underscores the importance of understanding the oxidation mechanisms of such compounds to fully exploit their antioxidant capabilities (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Luminescence and Magnetic Properties

Song et al. (2016) presented research on heterometallic [Zn6Ln6] clusters constructed with benzamide derivatives, revealing their potential in materials science due to their luminescence and magnetic properties. Such materials could be pivotal in developing new photonic and magnetic devices (Song, Liu, Liu, Zhou, & Wang, 2016).

Antibacterial and Antitubercular Activities

Research by Ilango & Arunkumar (2011) on trihydroxy benzamido azetidin-2-one derivatives showcased their antimicrobial and antitubercular activities, offering a pathway for developing new treatments against resistant bacterial strains (Ilango & Arunkumar, 2011).

Safety And Hazards

The safety information available indicates that 3-(2-Aminoethyl)benzamide hydrochloride is a substance that requires careful handling. It has a GHS07 signal word of “Warning” and precautionary statements are provided for its use .

properties

IUPAC Name

3-(2-aminoethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-5-4-7-2-1-3-8(6-7)9(11)12;/h1-3,6H,4-5,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEHRLLCGOTYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)benzamide hydrochloride

CAS RN

1240528-99-7
Record name Benzamide, 3-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240528-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-aminoethyl)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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